molecular formula C18H18N2O2 B563123 (R)-(-)-N-3-Benzylnirvanol CAS No. 790676-41-4

(R)-(-)-N-3-Benzylnirvanol

Numéro de catalogue: B563123
Numéro CAS: 790676-41-4
Poids moléculaire: 294.354
Clé InChI: ZMZDHUHMXXALFX-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-(-)-N-3-Benzylnirvanol is a chiral compound known for its enantioselective properties. It is primarily used in the field of medicinal chemistry and pharmacology due to its ability to inhibit specific enzymes. The compound’s unique stereochemistry makes it a valuable tool in the study of enzyme kinetics and drug metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-N-3-Benzylnirvanol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate benzylamine derivative.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or bases.

    Coupling Reaction: The benzylamine derivative is then coupled with a suitable nirvanol precursor under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-N-3-Benzylnirvanol may involve:

    Large-Scale Chiral Resolution: Utilizing high-efficiency chiral resolution techniques to ensure enantiomeric purity.

    Automated Synthesis: Employing automated synthesis equipment to maintain consistency and yield.

    Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: ®-(-)-N-3-Benzylnirvanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Enzyme Inhibition

(R)-(-)-N-3-Benzylnirvanol has been identified as a selective inhibitor of CYP2C19, which is involved in the metabolism of numerous clinically relevant drugs. Studies have shown that it exhibits competitive inhibition with Ki values ranging from 210 to 280 nM, indicating its potency compared to other inhibitors like omeprazole .

Drug Metabolism Studies

The compound is utilized in drug metabolism studies to assess the metabolic pathways of new chemical entities. It aids in predicting the fraction metabolized by CYP2C19, which is essential for understanding drug-drug interactions and optimizing therapeutic regimens .

Chiral Auxiliary in Synthesis

In synthetic chemistry, this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry during reactions makes it a critical reagent for producing chiral pharmaceuticals .

Pharmacological Research

The compound has implications in pharmacological research due to its potential neuroprotective effects and ability to inhibit specific enzymes linked to various diseases. Its role in studying enzyme kinetics contributes to the development of therapeutic agents targeting neurological disorders .

Case Studies and Findings

StudyFocusFindings
CYP2C19 InhibitionDemonstrated that this compound is a potent inhibitor with competitive properties against CYP2C19, showing selectivity over other P450 isoforms.
In vitro Drug InteractionEvaluated the inhibition of CYP2C19 using this compound and found significant inhibition of drug metabolism pathways.
Predictive MetabolismUsed in predicting the fraction metabolized by CYP2C19, highlighting its utility in early-phase drug development studies.

Mécanisme D'action

The mechanism of action of ®-(-)-N-3-Benzylnirvanol involves its interaction with specific enzymes, leading to inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction is highly stereoselective, making the ®-enantiomer particularly effective.

Comparaison Avec Des Composés Similaires

    (S)-(+)-N-3-Benzylnirvanol: The enantiomer of ®-(-)-N-3-Benzylnirvanol, which may exhibit different biological activities.

    Nirvanol Derivatives: Other derivatives of nirvanol that may have varying degrees of enzyme inhibition.

Uniqueness: ®-(-)-N-3-Benzylnirvanol is unique due to its high enantioselectivity and potent enzyme inhibition properties. Its specific stereochemistry allows for targeted interactions with enzymes, making it a valuable tool in both research and therapeutic applications.

Activité Biologique

(R)-(-)-N-3-Benzylnirvanol, commonly referred to as N-3-benzylnirvanol, is a compound of significant interest in pharmacology due to its selective inhibition of cytochrome P450 2C19 (CYP2C19). This enzyme plays a crucial role in the metabolism of various drugs, making N-3-benzylnirvanol a valuable tool for understanding drug interactions and metabolism. This article explores the biological activity of this compound, focusing on its mechanism of action, potency as an inhibitor, and implications for drug metabolism.

N-3-benzylnirvanol acts primarily as a competitive inhibitor of CYP2C19. Studies have demonstrated that it exhibits high affinity for this enzyme, which is responsible for the metabolism of approximately 15% of clinically used drugs. The compound's inhibitory action is characterized by its ability to significantly reduce the enzyme's activity without affecting other CYP isoforms, thus highlighting its selectivity.

Potency and Selectivity

Research indicates that both the (+) and (-) enantiomers of N-3-benzylnirvanol exhibit potent inhibitory effects on CYP2C19. The following table summarizes the inhibitory constants (K_i) for various compounds, including N-3-benzylnirvanol:

CompoundK_i (nM)Selectivity
(-)-N-3-benzylphenobarbital79High
(+)-N-3-benzylnirvanol250Moderate
Omeprazole500Low

The data indicates that (-)-N-3-benzylphenobarbital is a more potent inhibitor than (+)-N-3-benzylnirvanol and omeprazole, suggesting its potential as a superior agent for studies involving CYP2C19 inhibition .

Case Studies

  • In Vitro Studies : In human liver microsomes, N-3-benzylnirvanol was shown to inhibit (S)-mephenytoin 4'-hydroxylase activity—a marker for CYP2C19—demonstrating significant inhibition at concentrations relevant to therapeutic use .
  • Clinical Implications : A study involving ten clinically used CYP2C19 substrates found that the fraction metabolized by CYP2C19 was underestimated when traditional inhibitors were used. The introduction of N-3-benzylnirvanol provided more accurate predictions of drug metabolism in vivo .

Research Findings

Recent studies have highlighted the importance of N-3-benzylnirvanol in predicting drug interactions. Its selective inhibition allows researchers to better understand how drugs metabolized by CYP2C19 interact with other medications. This is particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently.

Propriétés

IUPAC Name

(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDHUHMXXALFX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.